4-Bromochalcone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

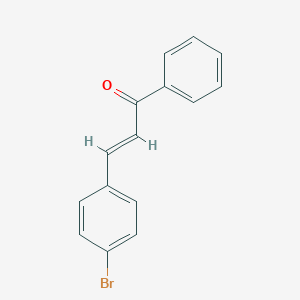

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARWEWTPMAQHW-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031041 | |

| Record name | 4-Bromochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-66-9, 22966-09-2 | |

| Record name | 4-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromochalcone

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds serve as crucial intermediates in the biosynthesis of flavonoids and isoflavonoids.[2] Among the various chalcone derivatives, 4-bromochalcone has garnered significant attention in medicinal chemistry and organic synthesis due to its versatile applications.[3] It serves as a valuable building block for the synthesis of more complex molecules, including potential anti-cancer and anti-inflammatory agents.[3][4]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the intricacies of the Claisen-Schmidt condensation, the primary synthetic route, and provide detailed protocols for both conventional and microwave-assisted methods. Furthermore, this guide will cover the essential spectroscopic techniques for structural elucidation and purity assessment.

Synthesis of this compound via Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[5][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.[6][7] In the synthesis of this compound, 4-bromobenzaldehyde reacts with acetophenone in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8][9]

The Underlying Mechanism: A Step-by-Step Look

The Claisen-Schmidt condensation proceeds through a crossed-aldol condensation mechanism. The base abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-bromobenzaldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or water) to yield a β-hydroxy ketone (an aldol). Subsequent dehydration of the aldol, facilitated by the base, results in the formation of the α,β-unsaturated ketone, this compound.

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for this compound synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound using both conventional and microwave-assisted techniques.

Protocol 1: Conventional Synthesis at Room Temperature

This method is a standard procedure that relies on stirring the reaction mixture at room temperature for several hours.[10]

Materials:

-

4-Bromobenzaldehyde

-

Acetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled Water

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 1.0 gram of sodium hydroxide in 15 mL of distilled water.[8]

-

Add 12 mL of ethanol and a magnetic stir bar.[8]

-

Cool the flask in an ice/water bath while stirring.[8]

-

To the cooled solution, add 3.7 grams of acetophenone and 5.55 grams of 4-bromobenzaldehyde.[8]

-

Stopper the flask and allow the reaction to stir overnight at room temperature.[8]

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.[8]

-

Wash the product with cold distilled water until the pH of the filtrate is neutral.[10]

-

Allow the product to air dry. For further purification, recrystallization from ethanol can be performed.[10]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a more time-efficient and environmentally friendly approach.[10]

Materials:

-

4-Bromoacetophenone

-

Benzaldehyde

-

10% Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Distilled Water

Procedure:

-

In a round-bottom flask, dissolve 497.6 mg (2.5 mmol) of 4-bromoacetophenone in 1.25 mL of ethanol with stirring.[10]

-

Add 265.3 mg (2.5 mmol) of benzaldehyde to the solution.[10]

-

Add 1.5 mL of 10% NaOH solution dropwise.[10]

-

Place the reaction mixture in a microwave reactor and irradiate for 45 seconds at 140 watts.[10]

-

After irradiation, quench the reaction mixture with ice water and place it in an ice bath to facilitate precipitation.[10]

-

Filter the precipitate using vacuum filtration and wash with cold water until the pH is neutral.[10]

-

Dry the precipitate in a desiccator. The product can be further purified by recrystallization from ethanol.[10]

Caption: Experimental workflow for the synthesis and purification of this compound.

Purification and Troubleshooting

The crude this compound product can be purified by recrystallization from a suitable solvent, commonly ethanol.[11] If the crude product is oily or gummy, column chromatography is a more effective purification method.[12] A broad and depressed melting point of the purified product indicates the presence of impurities, necessitating further purification.[12]

Physicochemical and Spectroscopic Characterization

Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₁BrO |

| Molecular Weight | 287.15 g/mol [13] |

| Appearance | Light yellow crystalline solid[14] |

| Melting Point | 55 - 58 °C[14] |

Spectroscopic Data

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed for structural elucidation.[15]

FT-IR Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1697 | C=O (carbonyl) stretching[1] |

| ~3051 | C-H (aromatic) stretching[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR are instrumental in confirming the structure of this compound.

¹H NMR Spectral Data (in CDCl₃) [16]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.93 | m | 2H | Aromatic Protons |

| 7.7 | d | 1H | Vinylic Proton |

| 7.57 | d | 2H | Aromatic Protons |

| 7.52 | m | 1H | Aromatic Proton |

| 7.42 | m | 2H | Aromatic Protons |

| 7.40 | d | 2H | Aromatic Protons |

¹³C NMR Spectral Data (in CDCl₃) [16]

| Chemical Shift (δ ppm) | Assignment |

| 190.5 | Carbonyl Carbon (C=O) |

| 142.9 | Vinylic Carbon |

| 138.1 | Aromatic Carbon |

| 133.8 | Aromatic Carbon |

| 133.3 | Aromatic Carbon |

| 132.4 | Aromatic Carbon |

| 130.0 | Aromatic Carbon |

| 128.8 | Aromatic Carbon |

| 128.5 | Aromatic Carbon |

| 124.0 | Aromatic Carbon (C-Br) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[8] The molecular ion peak is observed at m/z 286, with an isotopic peak at m/z 288.[8] The loss of the bromine atom results in a fragment at m/z 207.[8]

Safety and Handling

It is imperative to adhere to strict safety protocols when handling the chemicals involved in the synthesis of this compound.

-

4-Bromobenzaldehyde: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[17] Wear protective gloves, clothing, and eye protection.[17]

-

Acetophenone: Combustible liquid, harmful if swallowed, and causes serious eye irritation.[18] Keep away from heat and open flames.[18] Wear protective gloves and eye protection.[18]

-

Sodium Hydroxide: Causes severe skin burns and eye damage.[19] It is a corrosive material.[20] Wear appropriate personal protective equipment, including gloves and eye protection.[19] The dissolution of sodium hydroxide in water is highly exothermic.[20]

-

This compound: Avoid contact with skin and eyes.[21] Use in a well-ventilated area.[21]

Always consult the Safety Data Sheets (SDS) for each chemical before commencing any experimental work.[14][18][19][21]

Conclusion

This technical guide has provided a comprehensive and in-depth exploration of the synthesis and characterization of this compound. By understanding the underlying principles of the Claisen-Schmidt condensation and adhering to the detailed experimental protocols, researchers can reliably synthesize this valuable compound. The guide has also emphasized the importance of thorough spectroscopic characterization to ensure the identity and purity of the final product. With its wide-ranging applications in medicinal chemistry and organic synthesis, a solid understanding of this compound's preparation and properties is essential for scientists in the field.

References

-

Castellente, R. (2014, January 27). Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Retrieved from [Link]

-

CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. (2022, December 25). Jurnal Kimia dan Pendidikan Kimia. Retrieved from [Link]

-

Safety Data Sheet: Acetophenone. (n.d.). Carl ROTH. Retrieved from [Link]

-

Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015, December 19). The Royal Society of Chemistry. Retrieved from [Link]

-

Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Some Bromochalcones Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Safety Data Sheet: Acetophenone. (n.d.). Carl ROTH. Retrieved from [Link]

-

Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH. Retrieved from [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved from [Link]

-

Sodium hydroxide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sodium Hydroxide 40% - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. (2021, June 21). Retrieved from [Link]

-

Safety Data Sheet: sodium hydroxide. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

-

Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. (n.d.). MDPI. Retrieved from [Link]

-

4'-Bromochalcone. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Claisen Schmidt condensation reaction for chalcone synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity | MDPI [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. odinity.com [odinity.com]

- 9. youtube.com [youtube.com]

- 10. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Bromobenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 15. Buy this compound (EVT-3159223) | 22966-09-2 [evitachem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. echemi.com [echemi.com]

- 18. westliberty.edu [westliberty.edu]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 21. static.cymitquimica.com [static.cymitquimica.com]

The Ascendant Role of 4-Bromochalcones in Therapeutic Development: A Technical Guide to Biological Activities

Introduction: The Chalcone Scaffold and the Significance of Bromination

Chalcones represent a unique class of bicyclic compounds, characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. This structural motif, a biogenetic precursor to flavonoids, has positioned chalcones as a "privileged scaffold" in medicinal chemistry. Their inherent chemical reactivity and diverse biological activities have made them a focal point for the development of novel therapeutic agents.[1] The introduction of a bromine atom, particularly at the 4-position of one of the aromatic rings, has been shown to significantly modulate the physicochemical properties and enhance the pharmacological potency of the parent chalcone. This guide provides an in-depth exploration of the multifaceted biological activities of 4-bromochalcone derivatives, offering a technical resource for researchers and drug development professionals. We will delve into their synthesis, anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and mechanistic insights.

Synthesis of this compound Derivatives: The Claisen-Schmidt Condensation

The cornerstone of this compound synthesis is the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction. This method involves the aldol condensation of a substituted 4-bromoacetophenone with an appropriate aromatic aldehyde.[1][2][3]

Workflow for Claisen-Schmidt Condensation:

Caption: General workflow for the synthesis of this compound derivatives via Claisen-Schmidt condensation.

Part 1: Anticancer Activity of this compound Derivatives

A significant body of research has highlighted the potent anticancer activities of this compound derivatives against a spectrum of human cancer cell lines.[4] Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and the generation of reactive oxygen species (ROS).

Quantitative Analysis of Anticancer Efficacy

The cytotoxic potential of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for various this compound derivatives against different cancer cell lines.

| This compound Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |

| (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MCF-7 | Breast | 3.66 µg/mL | [5] |

| (E)-1,3-bis(3-bromophenyl)prop-2-en-1-one | MCF-7 | Breast | 51.05 µg/mL | [5] |

| (E)-1-(3-chlorophenyl)-3-(4-bromophenyl)prop-2-en-1-one | MCF-7 | Breast | 21.62 µg/mL | [5] |

| Brominated Chalcone (H72) | MGC803 | Gastric | 3.57 - 5.61 | [6] |

| Brominated Chalcone (H72) | HGC27 | Gastric | 3.57 - 5.61 | [6] |

| Brominated Chalcone (H72) | SGC7901 | Gastric | 3.57 - 5.61 | [6] |

| 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | K562 | Human Erythroleukemia | ≤ 3.86 µg/mL | [7] |

| 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | MDA-MB-231 | Breast | ≤ 3.86 µg/mL | [7] |

| 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | SK-N-MC | Human Neuroblastoma | ≤ 3.86 µg/mL | [7] |

Mechanism of Action: Induction of Apoptosis via the Extrinsic Pathway

A key mechanism underlying the anticancer activity of certain this compound derivatives is the induction of apoptosis through the upregulation of death receptors 4 and 5 (DR4 and DR5).[6] This initiates the extrinsic apoptosis pathway, a critical cellular process for eliminating cancerous cells.

Caption: Proposed mechanism of this compound-induced apoptosis via DR4/DR5 upregulation.

Part 2: Antimicrobial Activity of this compound Derivatives

This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. The presence of the bromine atom and other substituents on the chalcone scaffold plays a crucial role in their antimicrobial efficacy.[8]

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial potential of these compounds is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| This compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli ATCC 8739 | - (Zone of Inhibition: 11 ± 0.3 mm) | [8][9] |

| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium ATCC 14028 | - (Zone of Inhibition: 15 ± 0.7 mm) | [8][9] |

| 4'-Bromo-4-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [8] |

| Pyrazine-based brominated chalcone (CH-0y) | Staphylococcus aureus (clinical isolates) | 15.625 - 62.5 µM | [10] |

| Pyrazine-based brominated chalcone (CH-0y) | Enterococcus faecium | 31.25 - 62.5 µM | [10] |

| Pyrazine-based chlorinated chalcone (CH-0w) | Staphylococcus aureus (clinical isolates) | 31.25 - 125 µM | [10] |

| Pyrazine-based chlorinated chalcone (CH-0w) | Enterococcus faecium and Enterococcus faecalis | 62.5 µM | [10] |

Part 3: Anti-inflammatory Activity of this compound Derivatives

The anti-inflammatory properties of chalcones are well-documented, and this compound derivatives are no exception. Their mechanism of action often involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade.[11]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Chalcones can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This blockage of IκBα degradation sequesters NF-κB in the cytoplasm, thereby preventing the transcription of inflammatory mediators.[12][13]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Part 4: Detailed Experimental Protocols

This section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation[1][3]

-

Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.

-

Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1 equivalent).

-

Base Catalysis: Cool the mixture in an ice bath and add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise while maintaining the temperature below 25°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Product Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain the purified this compound derivative.

Protocol 2: MTT Assay for Anticancer Activity[7][14][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in DMSO, with the final DMSO concentration kept below 0.5%) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Broth Microdilution Method for Antimicrobial Susceptibility Testing[16][17][18][19]

-

Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity[20][21][22][23][24]

-

Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

-

Compound Administration: Administer the this compound derivative orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of bioactive molecules with significant potential for the development of novel therapeutics. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Furthermore, in-depth preclinical and clinical studies are warranted to translate the therapeutic potential of this compound derivatives into tangible clinical applications.

References

-

Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. (2024). MDPI. Retrieved from [Link]

-

The proposed mechanism of chalcones on the inhibition of NF-κB... (n.d.). ResearchGate. Retrieved from [Link]

-

Inhibition of TNF α -induced NF- κ B activation by (A) chalcone 11 and... (n.d.). ResearchGate. Retrieved from [Link]

-

Lazarević, J., et al. (2022). SYNTHESIS AND SCREENING OF ANTIMICROBIAL ACTIVITY OF TWO BROMO-3′,4′-DIMETHOXYCHALCONE DERIVATIVES. Acta Medica Medianae, 61(4), 12-17. Retrieved from [Link]

-

Asgari, F., et al. (2018). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 17(1), 196-204. Retrieved from [Link]

-

Puspitasari, F., et al. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Molekul, 17(2), 153-162. Retrieved from [Link]

-

Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. (2024). MDPI. Retrieved from [Link]

-

Ghasemzadeh, H. R., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Reports in Pharmaceutical Sciences, 3(2), 190-197. Retrieved from [Link]

-

THE SYNTHESIS OF CHALCONE COMPOUNDS WITH CL AND BR SUBSTITUENTS AND THEIR POTENTIAL ANTICANCER ACTIVITIES AGAINST MCF-7 BREAST CANCER CELLS. (n.d.). Retrieved from [Link]

-

Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. (2014). Odinity. Retrieved from [Link]

-

The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. (2012). PMC. Retrieved from [Link]

-

Charles River. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

-

Zhang, S., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Toxicology and Applied Pharmacology, 309, 77-86. Retrieved from [Link]

-

Kamal, A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6195. Retrieved from [Link]

-

Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (n.d.). ACG Publications. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy. (2022). MDPI. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022). Frontiers. Retrieved from [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

-

Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. Retrieved from [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

-

Broth microdilution reference methodology. (2022). Slideshare. Retrieved from [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved from [Link]

-

A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. (n.d.). accedaCRIS. Retrieved from [Link]

-

Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells. (2010). PubMed. Retrieved from [Link]

Sources

- 1. odinity.com [odinity.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 10. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

- 11. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Bromochalcone

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 4-Bromochalcone ((E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one). As a key intermediate in the synthesis of various heterocyclic compounds and a molecule of interest for its therapeutic potential, unambiguous structural confirmation is paramount.[1] We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a holistic view for researchers and drug development professionals.

Molecular Structure and Spectroscopic Rationale

This compound is an α,β-unsaturated ketone featuring two aromatic rings connected by a three-carbon bridge.[2] This conjugated system, along with the presence of a bromine atom and a carbonyl group, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this structure is the first step in interpreting the spectral data.

Caption: Molecular structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis in organic chemistry, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Analysis: Mapping the Proton Environment

Theoretical Insight: The chemical shift (δ) of a proton is highly sensitive to its electronic environment. In this compound, we expect distinct regions for aromatic protons and vinylic protons (Hα and Hβ). The electron-withdrawing nature of the carbonyl group deshields the adjacent vinylic protons, shifting them downfield. The trans-configuration of the double bond results in a large coupling constant (J-value), typically >15 Hz, between Hα and Hβ.

Experimental Protocol: Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is soluble.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).[3]

Data Interpretation & Summary

The ¹H NMR spectrum reveals signals in the aromatic and vinylic regions. The two vinylic protons, Hα and Hβ, appear as distinct doublets due to their coupling. The aromatic protons on the two different phenyl rings also show characteristic multiplets.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.93 | m | 2H | Aromatic Protons (ortho to C=O) |

| ~7.70 | d | 1H | Vinylic Proton (Hα or Hβ)[4][5] |

| ~7.57 | d | 2H | Aromatic Protons |

| ~7.52 | m | 1H | Aromatic Proton (para to C=O) |

| ~7.42 | m | 2H | Aromatic Protons (meta to C=O) |

| ~7.40 | d | 2H | Aromatic Protons |

Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly based on solvent and concentration.[4]

¹³C NMR Analysis: Probing the Carbon Skeleton

Theoretical Insight: ¹³C NMR spectroscopy provides a map of the unique carbon environments. The carbonyl carbon of an α,β-unsaturated ketone is characteristically deshielded and appears significantly downfield (~190 ppm).[5][6][7] The conjugation of the π-system causes the β-carbon (Cβ) to be more deshielded (further downfield) than the α-carbon (Cα).[6][8] The carbon atom attached to the bromine (C-Br) also has a characteristic chemical shift.

Data Interpretation & Summary

The ¹³C NMR spectrum is expected to show 10 distinct signals (due to symmetry in the phenyl rings), including a prominent downfield signal for the carbonyl carbon.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~190.5 | Carbonyl Carbon (C=O)[4][5] |

| ~142.9 | Vinylic Carbon (Cβ)[4] |

| ~138.1 | Aromatic Carbon (quaternary, attached to C=O) |

| ~133.8 | Aromatic Carbon |

| ~133.3 | Aromatic Carbon[5] |

| ~132.4 | Aromatic Carbon[4] |

| ~130.0 | Aromatic Carbon |

| ~128.8 | Aromatic Carbon[4][5] |

| ~128.5 | Aromatic Carbon[4][5] |

| ~124.0 | Aromatic Carbon (C-Br)[4] |

Note: Assignments are based on typical chemical shift ranges for chalcones and published data.[4][7]

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy probes the vibrational frequencies of functional groups. The most diagnostic peak for this compound is the strong absorption from the carbonyl (C=O) group. Its position is influenced by conjugation, which lowers the vibrational frequency compared to a saturated ketone. Other key absorptions include those from the C=C double bonds of the vinylic bridge and aromatic rings.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of dry this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.[1]

Data Interpretation & Summary

The IR spectrum provides a quick and reliable confirmation of the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3120–3010 | Medium-Weak | Aromatic & Vinylic C-H Stretching[6][7] |

| ~1660 | Strong | Conjugated Ketone (C=O) Stretching[5][6][7] |

| 1610–1570 | Medium-Strong | Aromatic C=C Stretching[6][7] |

| ~980 | Strong | Trans C-H Bending (Out-of-plane) |

| ~680 | Medium-Strong | C-Br Stretching[9] |

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern. For this compound, the most critical feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of a single bromine atom in the molecule.[1][5]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).[5]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.[5]

-

Separation & Ionization: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by Electron Ionization, EI).

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.

Data Interpretation & Summary

The mass spectrum confirms the molecular weight and the presence of bromine. The fragmentation pattern provides corroborating evidence for the proposed structure.

Table 4: Key Mass Spectrometry Data for this compound

| m/z Value | Assignment | Rationale |

|---|---|---|

| 286, 288 | [M]⁺, [M+2]⁺ | Molecular ion peaks showing the characteristic ~1:1 isotopic pattern for one bromine atom.[1][5][10] |

| 207 | [M-Br]⁺ | Loss of the bromine radical, a common fragmentation pathway.[1][5][10] |

| 131 | [M-C₆H₄Br]⁺ | Cleavage of the bond between Cβ and the bromophenyl ring. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, resulting from α-cleavage next to the carbonyl group.[11] |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl fragment.[11] |

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when the principles of NMR, IR, and MS are systematically applied. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the trans-vinylic geometry. The IR spectrum provides rapid verification of the key α,β-unsaturated carbonyl functionality. Finally, mass spectrometry unequivocally establishes the molecular weight and the presence of a bromine atom through its distinct isotopic pattern. This integrated approach ensures a high degree of confidence in the structural assignment, a critical requirement for any further research or development involving this compound.

References

-

Zhang, J., & Brodbelt, J. S. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. Available at: [Link]

-

Rahman, A. F. M. M., et al. (2020). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. Available at: [Link]

-

Dhawan, S., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7041. Available at: [Link]

-

Khan, K. M., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. SciSpace. Available at: [Link]

-

Semantic Scholar. (n.d.). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Semantic Scholar. Available at: [Link]

-

Castellente, R. (2014). Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2020). The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. ResearchGate. Available at: [Link]

-

Susanti, V. H. E., & Setyowati, W. A. E. (2019). Synthesis and Characterization of Some Bromochalcones Derivatives. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

-

Odinity. (2014). Synthesis of this compound lab experiment. Odinity. Available at: [Link]

-

Dimmock, J. R., et al. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216. Available at: [Link]

-

Fringuelli, F., et al. (2001). ¹⁷O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Molecules, 6(12), 1019-1026. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate. Available at: [Link]

-

Rajeswari, R., & Raja, A. (2017). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation and Its Characterization by FT-IR and XRD Analysis. International Journal for Research in Applied Science & Engineering Technology, 5(XI), 211-215. Available at: [Link]

-

Al-Majidi, S. M. H., et al. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]

-

Issa, F. M., et al. (1983). Spectroscopic Investigation of Some Chalcones. Communications Faculty Of Science University of Ankara Series B Chemistry and Chemical Engineering. Available at: [Link]

-

OUCI. (n.d.). Spectroscopic evaluation of chalcone derivatives and their zinc metal complexes. OUCI. Available at: [Link]

-

ResearchGate. (n.d.). for cyclo α,β Unsaturated ketones. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4'-Bromochalcone. National Center for Biotechnology Information. Available at: [Link]

-

da Silva, A. C., et al. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 26(11), 3373. Available at: [Link]

-

Chegg. (2023). identify all peaks and interpret Nmr and Ir of C15H11BrO or - Chalcone,4'-bromo. Chegg.com. Available at: [Link]

-

Gurudata, & Stothers, J. B. (1969). ¹³C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 47(19), 3515-3525. Available at: [Link]

-

Nurrochmad, A., et al. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE. Molekul, 17(2), 153-162. Available at: [Link]

-

Chegg. (2022). This is an IR spectrum for a synthesized chalcone, the peaks have been labelled. Chegg.com. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. University of Wisconsin-Madison. Available at: [Link]

-

ResearchGate. (n.d.). Simulated infrared spectra of the chalcones. ResearchGate. Available at: [Link]

-

Liao, S., et al. (2023). Experimental Design for the Room-temperature Synthesis of this compound Using Retro-synthetic Analysis and Pure Organic Catalysis. Experimental Science and Technology, 21(1), 24-30. Available at: [Link]

-

SpectraBase. (n.d.). 4-Bromchalcon. Wiley Science Solutions. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of chalcone. RSC Publishing. Available at: [Link]

-

NotDijkstra. (2015). How to distinguish diastereomers of unsaturated ketones by NMR? Chemistry Stack Exchange. Available at: [Link]

-

Chegg. (2024). please label this 1H NMR of 4'-bromo-4-chlorochalcone. Chegg.com. Available at: [Link]

-

PubChemLite. (n.d.). 4'-bromochalcone (C15H11BrO). PubChemLite. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijraset.com [ijraset.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. odinity.com [odinity.com]

- 6. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. This compound | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Crystal Structure and Analysis of 4-Bromochalcone

Date: January 14, 2026

Introduction

This compound, with the chemical formula C₁₅H₁₁BrO, is a prominent member of the chalcone family, which constitutes a significant class of open-chain flavonoids.[1] These compounds are characterized by an α,β-unsaturated carbonyl system that forms a bridge between two aromatic rings. Chalcones serve as versatile precursors in the synthesis of a wide array of heterocyclic compounds and are the subject of extensive research for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The inclusion of a bromine atom on one of the phenyl rings makes this compound an especially valuable synthetic building block and a compound of interest for structure-activity relationship studies in drug development.[1]

This technical guide provides a comprehensive, research-level overview of the synthesis, crystallization, and definitive structural elucidation of this compound. We will delve into the causality behind the experimental methodologies, present detailed protocols for synthesis and analysis, and summarize the key structural and spectroscopic data that define this molecule.

Synthesis and Crystallization: A Deliberate Approach

The synthesis of this compound is most reliably achieved through the Claisen-Schmidt condensation, a robust base-catalyzed reaction. The choice of this method is dictated by the chemical nature of the precursors: an enolizable ketone (4-bromoacetophenone) and an aldehyde that cannot enolize (benzaldehyde). The base catalyst is crucial as it facilitates the formation of a nucleophilic enolate from the ketone, which is the critical first step for the subsequent carbon-carbon bond formation.

Experimental Protocol: Synthesis and Purification

-

Reactant Preparation: Equimolar amounts of 4-bromoacetophenone and freshly distilled benzaldehyde are dissolved in a suitable solvent, typically absolute ethanol.[1] Ethanol is selected for its ability to dissolve both reactants while allowing the less soluble chalcone product to precipitate upon formation, driving the reaction forward.

-

Catalysis: A strong base, such as pulverized potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the reaction mixture.[1][2] Using a pulverized form increases the surface area, promoting a more efficient and uniform catalytic action. The base is added portion-wise or slowly to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: The mixture is stirred vigorously at room temperature.[1] The progress of the condensation is monitored using thin-layer chromatography (TLC), allowing for a precise determination of the reaction's completion and preventing the formation of byproducts from prolonged reaction times.

-

Isolation: Upon completion, the reaction mixture is often quenched with ice-cold water.[3] This step serves two purposes: it stops the reaction and precipitates the crude this compound product, which is typically a solid. The crude product is then collected by vacuum filtration.

-

Purification and Crystallization: The collected solid is purified by recrystallization. Ethanol is a commonly used solvent for this purpose.[1] This process involves dissolving the crude product in a minimum amount of hot ethanol and allowing it to cool slowly. The pure this compound crystallizes out, leaving impurities behind in the solvent. This step is paramount for obtaining high-quality single crystals suitable for X-ray diffraction analysis.[4]

Workflow for this compound Synthesis

Caption: Synthesis and purification workflow for this compound.

Definitive Structure Elucidation by Single-Crystal X-ray Diffraction

To unambiguously determine the three-dimensional atomic arrangement, molecular geometry, and intermolecular packing of this compound, single-crystal X-ray diffraction is the gold standard. This technique provides precise coordinates of each atom in the crystal lattice, offering unparalleled insight into the solid-state structure.

Experimental Protocol: X-ray Diffraction Data Collection

-

Crystal Selection and Mounting: A high-quality, single crystal of this compound, free of visible defects, is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and maintained at a constant low temperature (e.g., 120 K) using a cryostream.[1] This low temperature minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and more precise structural data. The crystal is then exposed to a monochromatic X-ray beam (e.g., MoKα radiation, λ = 0.71073 Å).[1]

-

Data Processing: A complete set of diffraction data (reflections) is collected as the crystal is rotated through a range of angles. This raw data is then processed—integrated, scaled, and corrected for absorption—to generate a final reflection file.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods, which reveals the initial atomic positions. This initial model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a final, highly accurate molecular structure.

Workflow for Crystal Structure Determination

Caption: Experimental workflow for single-crystal X-ray diffraction.

Crystallographic and Structural Data

The analysis of this compound reveals a non-planar molecule that crystallizes in the monoclinic system.[1] The precise arrangement and packing within the crystal lattice are governed by a series of intermolecular interactions. The foundational crystallographic data, as reported in the literature, provides the definitive blueprint of its solid-state structure.[5]

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₁BrO | [5] |

| Molecular Weight | 287.15 g/mol | [5] |

| Crystal System | Monoclinic | [1] |

| Space Group | C 1 c 1 (No. 9) | [5] |

| a | 29.027 Å | [5] |

| b | 7.26 Å | [5] |

| c | 5.917 Å | [5] |

| α | 90° | [5] |

| β | 101.38° | [5] |

| γ | 90° | [5] |

The molecular structure is characterized by two phenyl rings that are not coplanar, a feature common to many chalcones. The crystal packing is stabilized by intermolecular interactions, which can include edge-to-face C–H⋯π interactions.[2] These non-covalent forces are critical in dictating the overall supramolecular architecture of the crystal.

Spectroscopic Validation and Characterization

A suite of spectroscopic methods is essential to validate the identity and purity of the synthesized this compound before proceeding with crystallographic analysis. Each technique provides a unique piece of structural information, and together they create a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen environments within the molecule.

-

Protocol: A sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and both ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[6]

-

Key Data:

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |

| Carbonyl | ~190.5 | C=O |

| Vinylic | ~142.9, ~122.0 | -CH=CH- |

| Aromatic | ~124.0 to ~138.1 | Phenyl & Bromophenyl Carbons |

Reference for ¹³C NMR data.[6]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental composition.

-

Protocol: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Key Data: The mass spectrum of this compound is distinguished by a characteristic pair of molecular ion peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[1]

| m/z Value | Assignment | Rationale |

| 286, 288 | [M]⁺, [M+2]⁺ | Molecular ion peaks with ~1:1 intensity, confirming the presence of one bromine atom.[1] |

| 207 | [M-Br]⁺ | A significant fragment corresponding to the loss of the bromine atom.[1] |

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: A sample is typically prepared as a potassium bromide (KBr) pellet and scanned with infrared radiation.[1]

-

Interpretation: The resulting spectrum displays characteristic absorption bands. For this compound, key peaks include a strong C=O stretch for the conjugated ketone (~1660-1680 cm⁻¹), aromatic C=C bond stretches, and a vibration corresponding to the C-Br bond.[1][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system.

-

Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol) is analyzed with a UV-Vis spectrophotometer.[1]

-

Interpretation: this compound exhibits a strong absorption band, typically in the 312-327 nm range, which is attributed to the π → π* electronic transition within its extended conjugated system.[1]

Computational Insights

To complement the experimental data, computational methods such as Density Functional Theory (DFT) are often employed.[4] These theoretical calculations can predict molecular geometry, analyze electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and calculate the electrostatic potential map.[4][8] Such studies provide deeper insight into the molecule's reactivity and its potential for applications in materials science, for instance, as a nonlinear optical (NLO) material.[4]

Conclusion

The crystal structure of this compound has been definitively established through a synergistic combination of robust synthesis, meticulous crystallization, and high-resolution single-crystal X-ray diffraction. Its synthesis via the Claisen-Schmidt condensation is efficient and reliable, yielding high-quality crystals necessary for detailed structural analysis. Spectroscopic techniques including NMR, MS, FT-IR, and UV-Vis provide a comprehensive and self-validating system for confirming the molecular identity. The resulting data—from precise atomic coordinates to characteristic spectral signatures—forms a complete technical profile of this compound, grounding its use as a foundational molecule for advanced research in the fields of medicinal chemistry and materials science.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Castellente, R. (2014). Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Retrieved from [Link]

-

dos Santos, J. C., et al. (2020). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 25(23), 5727. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4'-Bromochalcone. PubChem. Retrieved from [Link]

-

Prabu, S., Nagalakshmi, R., & Srinivasan, P. (2013). Investigations on the Physico Chemical Properties of this compound Single Crystals for Nonlinear Optical Applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 45–52. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigations on the physico chemical properties of this compound single crystals for nonlinear optical applications. Retrieved from [Link]

-

Fatimah, I., et al. (2022). Conventional and Microwave-Assisted Synthesis of 4'-Bromochalchone Utilizing 4-Bromoacetophenone and Benzaldehyde as Start. JKPK (Jurnal Kimia dan Pendidikan Kimia), 7(3), 346-358. Retrieved from [Link]

-

Kaka, K. N., et al. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Passer Journal of Basic and Applied Sciences, 6(1), 10-18. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Retrieved from [Link]

-

PubChemLite. (n.d.). 4'-bromochalcone (C15H11BrO). Retrieved from [Link]

-

Chidan Kumar, C. S., et al. (2017). Crystal structure and Hirshfeld surface analysis of a bromochalcone: (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one. IUCrData, 2(6). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 4. Investigations on the physico chemical properties of this compound single crystals for nonlinear optical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. odinity.com [odinity.com]

- 8. researchgate.net [researchgate.net]

4-Bromochalcone mechanism of action in cancer cells

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Bromochalcone in Cancer Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of open-chain flavonoids, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities. Among them, this compound and its derivatives stand out for their potent cytotoxic effects against a wide array of cancer cell lines. This technical guide synthesizes current research to provide an in-depth understanding of the molecular mechanisms through which this compound exerts its anticancer effects. We will explore its role in inducing reactive oxygen species (ROS), triggering apoptosis via intrinsic and extrinsic pathways, instigating cell cycle arrest, and inhibiting critical pro-survival signaling cascades like NF-κB and Wnt/β-catenin. This document provides not only a mechanistic overview but also detailed, field-proven experimental protocols to empower researchers to validate these actions in their own work.

Introduction: The Therapeutic Potential of this compound

Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. This core structure serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity.[1][2] The introduction of a bromine atom at the 4-position of a phenyl ring is a key modification. This halogenation can enhance the lipophilicity of the molecule, which is thought to improve its cellular uptake and overall potency.[1][3]

Numerous studies have demonstrated that this compound and its derivatives are effective anticancer agents, operating through a multi-pronged attack on cancer cell viability. The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the suppression of pathways that promote tumor growth and metastasis.[1][4]

The Core Triad of Anticancer Action

The efficacy of this compound against cancer cells can be attributed to three interconnected mechanisms: the generation of oxidative stress, the induction of apoptosis, and the disruption of the cell cycle.

Generation of Reactive Oxygen Species (ROS)

A primary and often initiating event in the action of this compound is the significant elevation of intracellular reactive oxygen species (ROS).[1][5] ROS, such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), are normal byproducts of cellular metabolism, but at high concentrations, they inflict damage upon vital cellular components like lipids, proteins, and DNA, creating a state of oxidative stress.[6][7] Cancer cells, due to their heightened metabolic rate, often exist in a state of increased basal oxidative stress, making them more vulnerable to further ROS induction than normal cells.[6] This selective pressure is a key therapeutic window. The ROS surge induced by brominated chalcones serves as a critical upstream signal that triggers the downstream events of apoptosis.[8][9]

Induction of Apoptosis: A Two-Pronged Assault

This compound effectively leverages cellular machinery to induce apoptosis, primarily through the mitochondria-mediated intrinsic pathway and, in some cases, the death receptor-mediated extrinsic pathway.

The ROS-induced oxidative stress directly impacts the mitochondria, which are central regulators of apoptosis. The sequence of events is as follows:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): Brominated chalcones cause a decrease in the mitochondrial membrane potential, a critical event indicating mitochondrial dysfunction.[8][9]

-

Modulation of Bcl-2 Family Proteins: These compounds alter the balance of the Bcl-2 protein family. They have been shown to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while up-regulating pro-apoptotic proteins such as Bim.[8][10] This shift favors the permeabilization of the mitochondrial outer membrane.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[8][9]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase for the intrinsic pathway. Caspase-9 then activates the executioner caspase, caspase-3.[8]

-

Execution of Apoptosis: Activated caspase-3 cleaves essential cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[8][9]

Some brominated chalcone derivatives have been found to enhance the expression of death receptors, such as DR4 and DR5, on the cancer cell surface.[5][8] This upregulation sensitizes the cells to apoptosis initiated by ligands like TRAIL (TNF-related apoptosis-inducing ligand). The activation of these receptors leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO < 0.1%). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value. [10][11]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50, 2x IC50) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. [8]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins.

-

Protein Extraction: Treat cells as described above, then lyse them in RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, cleaved caspase-3, cleaved PARP, DR5) overnight at 4°C. [8][9]6. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit. Use a loading control like β-actin or GAPDH to ensure equal protein loading. [8]

Challenges: Drug Resistance

A significant challenge in cancer chemotherapy is the development of drug resistance. For chalcones, a primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). [5]These transporters act as efflux pumps, actively removing this compound from the cancer cell, thereby reducing its intracellular concentration and diminishing its cytotoxic effect. [5]

Conclusion and Future Directions

This compound has emerged as a potent and promising scaffold in the development of novel anticancer agents. Its multifaceted mechanism of action—centered on the induction of ROS-mediated apoptosis, cell cycle arrest, and inhibition of key survival pathways—provides multiple points of attack against cancer cells. The data presented in this guide offer a solid foundation for its anticancer potential.

Future research should focus on conducting in vivo studies in xenograft models to validate the efficacy and assess the safety of lead compounds. [8][9]Furthermore, exploring combination therapies, where this compound is used to sensitize cancer cells to other chemotherapeutic agents, could provide a powerful strategy to overcome drug resistance and improve patient outcomes.

References

- Benchchem. (n.d.). Overcoming Resistance to this compound in Cancer Cells.

- Benchchem. (n.d.). Unveiling the Anticancer Potential of 4'-Bromochalcone: A Comparative Analysis.

- Benchchem. (n.d.). The Multifaceted Biological Activities of 4'-Bromochalcone Derivatives: A Technical Guide for Researchers.

- Arianingrum, R., et al. (2018). The Effect of Bromo Chalcone [1-(4'-bromophenyl)-3-(4- hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D Breast Cancer Cells. AIP Publishing.

- Zhang, S., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. National Institutes of Health.

- AIP Publishing. (2023). Bromo chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on) induces apoptosis on HeLa cancer cells.

- ResearchGate. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis.

- AIP Publishing. (2018). The effect of bromo chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D breast cancer cells.

- Kamal, A., et al. (n.d.). Synthesis of Chalcones with Anticancer Activities. National Institutes of Health.

- AIP Publishing. (2020). Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives.

- Kumar, B., et al. (2011). The role of chalcones in suppression of NF-κB-mediated inflammation and cancer. PubMed.

- Kumar, B., et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. National Institutes of Health.

- Wang, Y., et al. (2022). Reactive oxygen species in cancer: Current findings and future directions. National Institutes of Health.

- Zhang, M., et al. (2020). A chalcone inhibits the growth and metastasis of KYSE-4 esophageal cancer cells. National Institutes of Health.

- Rijo, P., et al. (2023). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. MDPI.

- Checa, J. & Aran, J.M. (2020). The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review. National Institutes of Health.

- Zhang, M., et al. (2020). A chalcone inhibits the growth and metastasis of KYSE-4 esophageal cancer cells. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A chalcone inhibits the growth and metastasis of KYSE-4 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

The Solubility Profile of 4-Bromochalcone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Bromochalcone ((2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one), a prominent member of the chalcone family with significant applications in medicinal chemistry and materials science.[1] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective utilization in synthesis, formulation, and biological screening. This document synthesizes available quantitative and qualitative solubility data, outlines a robust experimental protocol for solubility determination, and explores the underlying physicochemical principles governing the dissolution of this compound.

Introduction: The Significance of this compound and Its Solubility

This compound is a synthetic organic compound characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] The presence of a bromine atom on one of the phenyl rings significantly influences its physicochemical properties and biological activities.[2] Chalcones, as a class of compounds, are of considerable interest due to their diverse pharmacological potential.[3]